Atosiban - 90779-69-4

Atosiban

Catalog Number: EVT-242588
CAS Number: 90779-69-4
Molecular Formula: C43H67N11O12S2
Molecular Weight: 994.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atosiban is a synthetic peptide classified as an oxytocin receptor antagonist. [] It is a derivative of the naturally occurring hormone oxytocin, specifically a modified form of vasotocin. [] Atosiban is primarily employed in scientific research to investigate the role of oxytocin and vasopressin in various physiological processes, especially those related to uterine activity. [] It is a valuable tool for studying the mechanisms of labor, both preterm and at term, and for exploring the potential of oxytocin receptor antagonism in treating conditions related to uterine contractility. []

Future Directions
  • Developing orally active oxytocin receptor antagonists: Future research could focus on developing atosiban analogues that are orally active, offering a more convenient route of administration for potential therapeutic applications. []
  • Investigating the potential of atosiban in treating other conditions: Research could explore the therapeutic potential of atosiban in conditions like dysmenorrhea, endometriosis, and premenstrual syndrome, where oxytocin may play a role. []
  • Understanding the long-term effects of atosiban exposure: Studies should investigate the long-term effects of atosiban exposure, particularly in infants exposed to the drug in utero. [, ] This information is crucial for evaluating its overall safety profile. [, ]

Oxytocin

  • Compound Description: Oxytocin is a peptide hormone naturally produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in parturition, stimulating uterine contractions during labor, and lactation, facilitating milk ejection through the "let-down reflex". [, , , , , , ]
  • Relevance: Oxytocin is the primary endogenous ligand for the oxytocin receptor, the same receptor that Atosiban targets. Atosiban acts as a competitive antagonist of oxytocin at this receptor, effectively blocking or reducing its effects, making it a valuable therapeutic agent for preterm labor management. [, , , , , , ]

Vasopressin

  • Compound Description: Vasopressin, also known as antidiuretic hormone, is a peptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Its primary function is to regulate water reabsorption in the kidneys, influencing blood pressure and electrolyte balance. [, , , , ]
  • Relevance: Similar to oxytocin, vasopressin also interacts with specific receptors in the body. Atosiban demonstrates affinity for both oxytocin and vasopressin V1a receptors, acting as an antagonist at both sites. This dual action may contribute to its overall pharmacological profile and clinical effects. [, , , , ]

Ritodrine

  • Compound Description: Ritodrine is a beta-2 adrenergic agonist medication used to suppress premature labor by relaxing uterine smooth muscle. [, , , , , ]
  • Relevance: Ritodrine represents a different class of tocolytic agents compared to Atosiban. Clinical trials have compared the efficacy and safety of Atosiban with ritodrine in preterm labor management, indicating comparable efficacy but with a more favorable side-effect profile for Atosiban. [, , , , , ]

Nifedipine

  • Compound Description: Nifedipine is a calcium channel blocker commonly prescribed to treat hypertension (high blood pressure) and angina (chest pain). It exerts its tocolytic effects by inhibiting calcium influx into smooth muscle cells, leading to uterine relaxation. [, , , , ]
  • Relevance: Nifedipine is another alternative to Atosiban in preterm labor management. Studies comparing the two drugs suggest that while both effectively prolong pregnancy, Atosiban might have a better safety profile with fewer maternal side effects. [, , , , ]
  • Compound Description: Magnesium sulfate is an inorganic salt with various medical applications. In preterm labor management, it is used for its tocolytic properties, primarily by competing with calcium at the cellular level, leading to smooth muscle relaxation. []
  • Relevance: Like ritodrine and nifedipine, magnesium sulfate offers an alternative tocolytic approach to Atosiban. While clinical trials directly comparing these agents are limited, they are all considered options for preterm labor management, with different mechanisms of action and potential side-effect profiles. []

Barusiban

  • Compound Description: Barusiban is an oxytocin receptor antagonist investigated for its potential in delaying preterm labor. [, ]

Nolasiban

  • Compound Description: Nolasiban is an orally active oxytocin receptor antagonist investigated for potential use in assisted reproductive technology (ART) and preterm labor. [, ]
  • Relevance: Nolasiban, like Atosiban, targets the oxytocin receptor but has the advantage of oral administration. Research is ongoing to determine its efficacy and safety in various clinical settings. [, ]

Epelsiban

  • Compound Description: Epelsiban is a small-molecule oxytocin receptor antagonist explored as a potential therapeutic agent for preterm labor. []
  • Relevance: Epelsiban, along with retosiban, represents a newer generation of small-molecule oxytocin receptor antagonists. Research aims to investigate whether these agents offer pharmacological advantages over existing treatments like Atosiban. []

Retosiban

  • Compound Description: Retosiban is a small-molecule oxytocin receptor antagonist investigated for its potential in preventing preterm labor. [, , ]
  • Relevance: Retosiban, similar to epelsiban, represents a novel class of small-molecule oxytocin receptor antagonists. Studies are exploring its efficacy and safety profile compared to traditional peptide-based antagonists like Atosiban. [, , ]

DesGly(NH2)9,d(CH2)5[Tyr(Me)2,Thr4]OVT

  • Compound Description: This compound, a des-9-glycinamide analogue of ornithine-vasotocin, is a potent oxytocin and vasopressin antagonist. []
  • Relevance: This compound served as a lead structure for the development of more selective oxytocin antagonists. Modifications to its structure, such as the introduction of thienylalanine (Thi) or D-thienylalanine (D-Thi) at position 2, led to the synthesis of analogues with improved selectivity profiles compared to Atosiban. []

1-deamino[D-Tyr(Et)2, Thr4]OVT (Tractocile)

  • Compound Description: This compound is the chemical name for Atosiban and is marketed under the trade name Tractocile. It is a potent oxytocin receptor antagonist used clinically for the prevention of premature labor. []
  • Relevance: This compound highlights the clinical relevance of Atosiban in managing preterm labor. Its successful development and marketing underscore the importance of oxytocin receptor antagonists in obstetric practice. []

Glyceryl Trinitrate

  • Compound Description: Glyceryl trinitrate, also known as nitroglycerin, is a medication primarily used to treat angina (chest pain) by relaxing blood vessels. It acts as a nitric oxide donor, increasing nitric oxide levels, which leads to vasodilation. []
  • Relevance: While not a direct structural analogue of Atosiban, glyceryl trinitrate provides insights into the role of nitric oxide in uterine relaxation. Its ability to inhibit myometrial activity in a dose-dependent manner, which can be reversed by oxytocin and other uterotonic agents, highlights the complex interplay of various signaling pathways involved in uterine contractility. []
Source and Classification

Atosiban is derived from a modified form of the naturally occurring hormone oxytocin. Its classification falls under the category of peptide drugs, specifically as a non-selective antagonist of the oxytocin receptor, which plays a crucial role in parturition (the process of giving birth) and lactation. The chemical name for Atosiban is (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide .

Synthesis Analysis

Methods and Technical Details

Atosiban can be synthesized using various methods, with solid-phase synthesis being one of the most common approaches. The solid-phase method allows for large-scale production and involves the cyclization of protected intermediates to form disulfide bonds. Key steps in this synthesis include:

  1. Formation of Linear Precursor: The linear precursor of Atosiban is synthesized using methods such as the DIC/HOBt strategy for peptide bond formation. This involves coupling protected amino acids on a solid support to form a linear peptide chain.
  2. Cyclization: The cyclization step is critical for forming the disulfide bonds that are essential for Atosiban's structure. This can occur in various solvents such as methanol or aqueous-organic mixtures at controlled pH levels .
  3. Purification: After synthesis, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate Atosiban from by-products and impurities .
Molecular Structure Analysis

Structure and Data

The molecular structure of Atosiban consists of a cyclic peptide with a specific arrangement of amino acids that confer its biological activity. The cyclic nature is attributed to the formation of disulfide bonds between cysteine residues within the peptide chain.

Key structural features include:

  • Molecular Formula: C_43H_66N_12O_12S_2
  • Molecular Weight: Approximately 1009.19 g/mol
  • Structural Representation: The cyclic structure allows for specific interactions with the oxytocin receptor, inhibiting its action effectively.
Chemical Reactions Analysis

Reactions and Technical Details

Atosiban undergoes several chemical reactions during its synthesis:

  1. Peptide Bond Formation: Utilizing coupling agents like DIC and HOBt facilitates the formation of amide bonds between amino acids.
  2. Disulfide Bond Formation: The cyclization process involves oxidation reactions that create disulfide bonds between cysteine residues. This step is crucial for achieving the correct conformation necessary for biological activity.
  3. Purification Reactions: Post-synthesis purification often involves solvent extraction and chromatography techniques to remove unreacted materials and by-products .
Mechanism of Action

Process and Data

Atosiban functions as an antagonist at the oxytocin receptor sites in uterine tissues. By blocking these receptors:

  • It inhibits uterine contractions induced by oxytocin.
  • It effectively reduces the frequency and intensity of contractions during labor.

This mechanism allows Atosiban to delay premature labor by counteracting the natural stimulatory effects of oxytocin on uterine smooth muscle .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atosiban exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and certain organic solvents.
  • Stability: Stability can vary based on environmental conditions; thus, it requires careful handling during storage.

Relevant data regarding its properties include:

  • pH Range: Optimal stability often occurs within a specific pH range during formulation.

These properties are essential for ensuring effective dosing and administration in clinical settings.

Applications

Scientific Uses

Atosiban has significant applications in obstetrics:

  1. Tocolytic Agent: It is primarily used to manage preterm labor by inhibiting uterine contractions.
  2. Research Applications: Beyond clinical use, Atosiban serves as a valuable tool in research settings to study oxytocin receptor function and dynamics in various physiological processes.
Historical Evolution of Atosiban as a Tocolytic Agent

Development Timeline from Oxytocin Analog Synthesis to Clinical Adoption

Atosiban’s development represents a deliberate shift from non-specific tocolytics to receptor-targeted therapy. Swedish researchers at Ferring Pharmaceuticals first synthesized it in 1985 as a peptidic analog of oxytocin, designed to competitively block oxytocin (OT) and vasopressin V1a receptors without activating them [3] [4]. Structural modifications included:

  • Replacement of the N-terminal cysteine with 3-mercaptopropionic acid
  • Ethylation of tyrosine at position 2 (D-Tyr(Et)
  • Substitution of leucine with threonine at position 4 [3]

This design yielded a molecule (C₄₃H₆₇N₁₁O₁₂S₂) with high binding affinity to uterine receptors. Preclinical studies demonstrated rapid uterine quiescence within 10 minutes of administration by suppressing oxytocin-mediated inositol triphosphate release, thereby reducing intracellular calcium flux and prostaglandin synthesis [4] [7]. Phase III trials (1994–1996) established clinical efficacy, showing 68.3% of women remained undelivered at 48 hours versus 58.7% with ritodrine, with significantly fewer maternal adverse events (7.9% vs 70.8%) [4] [9]. The European Medicines Agency approved atosiban (Tractocile®) in January 2000, positioning it as the first targeted tocolytic agent [4].

Table 1: Key Milestones in Atosiban Development

YearDevelopment PhaseSignificance
1985Initial SynthesisFirst reported as ORF-22164/RWJ-22164 with modified oxytocin structure [3]
1985In Vitro CharacterizationDemonstrated competitive inhibition of oxytocin-induced contractions [7]
1994First Human TrialsConfirmed rapid reduction of uterine activity [4]
1996Multicenter Efficacy TrialsEstablished comparable efficacy to β-agonists with superior safety [4]
2000EU Regulatory ApprovalMarketed as Tractocile® for imminent preterm labor [4]

Paradigm Shifts in Preterm Labor Management Influencing Atosiban's Emergence

Atosiban’s adoption coincided with three transformative shifts in obstetric pharmacology:

  • Abandonment of Non-Specific Agents: Prior therapies like ethanol (inhibiting pituitary oxytocin release) and relaxin (proposed prostaglandin inhibitor) showed poor efficacy/safety ratios. Ethanol caused fetal acidosis and maternal intoxication [1], while relaxin failed in Cochrane assessments [1]. Magnesium sulfate, though retained for neuroprotection, lacked consistent tocolytic efficacy [6].

  • Targeted Receptor Physiology: The 1990s saw emphasis on uterine-specific molecular targets. Oxytocin receptor antagonism offered physiological advantages over β-agonists (cardiovascular side effects) or calcium channel blockers (hypotension) [5] [6]. Atosiban’s uterine selectivity minimized systemic toxicity—a critical advance for women with cardiac comorbidities [7].

  • Therapeutic Goal Redefinition: By 2000, tocolysis was reframed as a 48-hour bridge enabling:

  • Antenatal corticosteroid administration (reducing neonatal RDS by 40%)
  • Maternal transfer to tertiary centers
  • Group B Streptococcus prophylaxis [5] [6]This aligned with atosiban’s 48-hour efficacy window.

Table 2: Evolution of Preterm Labor Therapeutic Approaches

EraDominant TherapiesLimitationsImpact on Atosiban Adoption
1960s–1980sEthanol, MorphineSystemic toxicity; minimal efficacy [1]Created demand for safer alternatives
1980s–1990sβ-agonists (Ritodrine)Maternal tachycardia, pulmonary edema [6]Highlighted need for uterine selectivity
Post-2000Calcium Channel BlockersOff-label use; hypotension concerns [5]Positioned atosiban as approved alternative

Patent Landscapes and Global Regulatory Milestones (2000–2025)

Ferring Pharmaceuticals secured initial EU patents in 2000, but strategic decisions shaped atosiban’s uneven global availability:

  • European Dominance: Maintained continuous market authorization since 2000, with patents covering the acetate salt formulation (CAS 914453-95-5) [3] [4]. Post-2010 generic entries reduced costs while expanding use, particularly for repeat tocolysis in twin pregnancies [7] [10].

  • US Regulatory Gap: Despite positive clinical trials, Ferring did not pursue FDA approval, primarily due to patent expiration timelines and development focus on next-generation compounds [4] [7]. It remains unapproved in the US, though utilized in research settings.

  • Synthesis Innovations: Patent WO 2021207870 (2021) addressed racemization impurities during D-Tyr(Et) incorporation. It optimized solid-phase peptide synthesis using Fmoc-protected amino acids on Rink resin, improving crude peptide yield to >85% and reducing [Tyr(Et)²]-atosiban contaminants [3].

  • Emerging Markets: India approved atosiban in 2010, with cost-effectiveness studies showing advantages over long-term nifedipine use. By 2023, "brief regimens" (14-hour infusions) gained traction for outpatient management [7].

Table 3: Global Regulatory Status of Atosiban (2000–2025)

RegionApproval YearCurrent StatusPatent/Commercial Notes
European Union2000Approved (Rx-only)Multiple generics available post-2010 [4]
United StatesUnapprovedLimited research useNot pursued by Ferring due to patent lifecycle [7]
JapanUnapprovedNot marketedFocus on new SPTL compounds [4]
India~2010Approved (brands/generics)Cost-effective brief regimens adopted [7]
67+ CountriesBy 2007Marketed (Tractocile®)Cumulative exposure >156,000 cycles by 2005 [4]

Properties

CAS Number

90779-69-4

Product Name

Atosiban

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C43H67N11O12S2

Molecular Weight

994.2 g/mol

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1

InChI Key

VWXRQYYUEIYXCZ-KCSYUPCNSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
(Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
atosiban
ORF 22164
ORF-22164
oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
RWJ 22164
RWJ-22164

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.